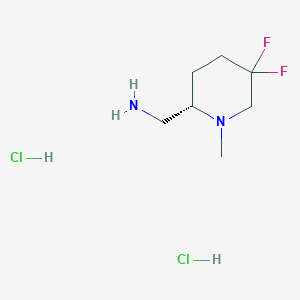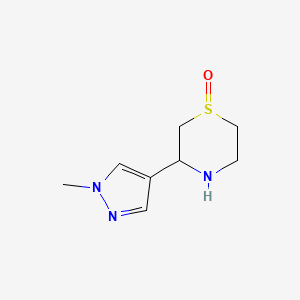
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is a heterocyclic compound that features a pyrazole ring and a thiomorpholine ring with an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Thiomorpholine Ring Formation: The thiomorpholine ring is formed by reacting a suitable amine with a sulfur-containing reagent, such as thiourea, under controlled conditions.
Oxidation: The final step involves the oxidation of the thiomorpholine ring to introduce the oxide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or sulfones using strong oxidizing agents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Substituted Pyrazoles: Formed through substitution reactions.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structural properties make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The thiomorpholine ring, with its oxide group, can participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-ol: A pyrazole derivative with antioxidant and anticancer activities.
1-Methyl-1H-pyrazole-4-boronic acid pinacol ester: Used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
3-(1-Methyl-1H-pyrazol-4-yl)thiomorpholine 1-oxide is unique due to its combination of a pyrazole ring and a thiomorpholine ring with an oxide group.
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)-1,4-thiazinane 1-oxide |
InChI |
InChI=1S/C8H13N3OS/c1-11-5-7(4-10-11)8-6-13(12)3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 |
InChI Key |
QHLXQHDPPFILNJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2CS(=O)CCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


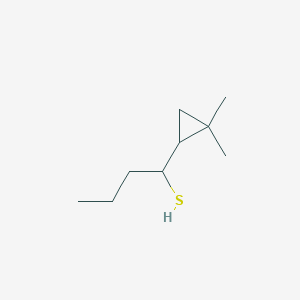
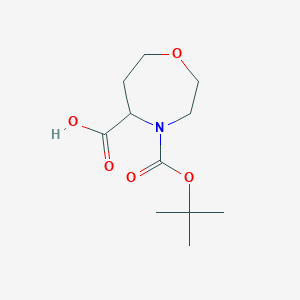

![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
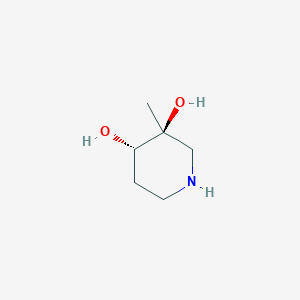
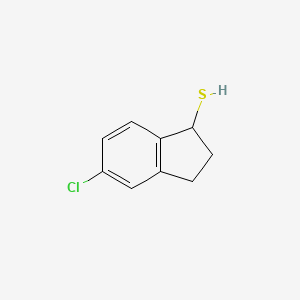
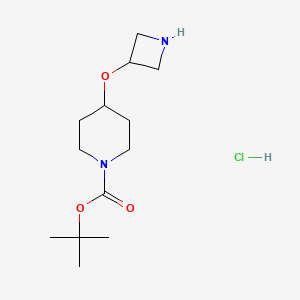
![N-(tert-Butyl)-2,4-dichloro-3-(4-(3-fluorophenyl)-4-(2-((1R,3r,5S)-3-(2-methyl-1H-benzo[d]imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B13332603.png)
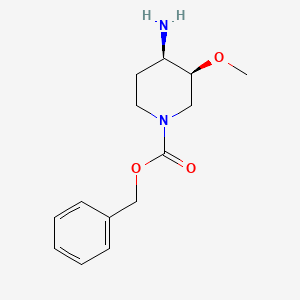
![Methyl (S)-1-oxo-2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B13332609.png)
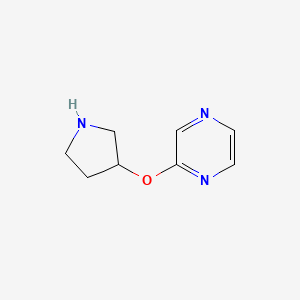
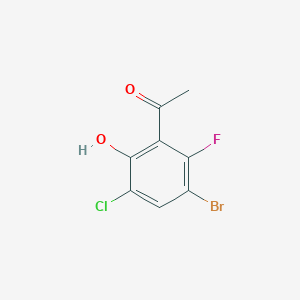
![11-Ethyl-1,8,10-triazatricyclo[7.3.0.0,2,6]dodeca-9,11-diene](/img/structure/B13332626.png)
